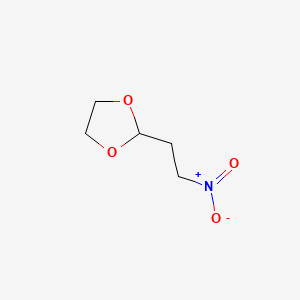
Ethyl 1-benzylazetidine-2-carboxylate
Descripción general
Descripción
Ethyl 1-benzylazetidine-2-carboxylate is a chemical compound with the molecular formula C13H17NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 219.28 . The compound’s structure includes a four-membered azetidine ring, a benzyl group, and an ethyl ester group .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, azetidines in general are known to participate in a variety of chemical reactions due to the ring strain they possess .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm^3 . Its boiling point is predicted to be 290.1±33.0 °C .
Aplicaciones Científicas De Investigación
Enzymatic Kinetic Resolution
Ethyl 1,4-benzodioxan-2-carboxylate, a related compound, is an intermediate in the production of the drug doxazosin mesylate. It was kinetically resolved using a lipase-catalyzed transesterification reaction to obtain the S-enantiomer, demonstrating significant enantioselectivity and chemical yield (Kasture et al., 2005).
Synthesis of Novel Compounds
Ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives have been synthesized. These derivatives were obtained by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various compounds, illustrating the potential of ethyl 1-benzylazetidine-2-carboxylate in synthesizing new chemical entities (Mohamed, 2021).
Anticancer Research
A study on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate revealed its potential in anticancer research. The synthesized compounds exhibited antiproliferative potential against cancer cell lines, with some inducing significant apoptosis in MCF-7 cells (Gad et al., 2020).
In Vitro Antitumor Activity
Ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates were studied for their in vitro antitumor activity against various human tumor cell lines, highlighting the potential of this compound derivatives in cancer research (Klimova et al., 2012).
Antioxidant Agents
Novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate showed promising antioxidant activity. This finding suggests potential applications in oxidative stress-related research (Asha et al., 2009).
Safety and Hazards
Ethyl 1-benzylazetidine-2-carboxylate should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It’s important to avoid breathing dust/fume/gas/mist/vapours/spray associated with the compound . In case of inadequate ventilation, respiratory protection should be worn .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-benzylazetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWJXMWPDZPGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454305 | |
| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54773-11-4 | |
| Record name | Ethyl 1-benzylazetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)









![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)

